molecular formula C19H17N5O2 B11014127 N-(1-methyl-1H-indol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-(1-methyl-1H-indol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B11014127
M. Wt: 347.4 g/mol
InChI Key: YKLIKZSGTWUHSD-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis or other suitable methods.

    Attachment of the Benzotriazinyl Group: The benzotriazinyl moiety is introduced via a coupling reaction, often using reagents like benzotriazole and appropriate activating agents.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the indole derivative and the benzotriazinyl group, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-indol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and benzotriazinyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways Involved: Cellular signaling pathways, metabolic pathways, and other biological processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-1H-indol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
  • N-(1-methyl-1H-indol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide

Uniqueness

N-(1-methyl-1H-indol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-(1-methylindol-4-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C19H17N5O2/c1-23-11-9-13-15(7-4-8-17(13)23)20-18(25)10-12-24-19(26)14-5-2-3-6-16(14)21-22-24/h2-9,11H,10,12H2,1H3,(H,20,25)

InChI Key

YKLIKZSGTWUHSD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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